molecular formula C12H21NO5 B8264243 1,2-Piperidinedicarboxylic acid, CAS No. 227758-96-5

1,2-Piperidinedicarboxylic acid,

Cat. No.: B8264243
CAS No.: 227758-96-5
M. Wt: 259.30 g/mol
InChI Key: SCKQPFVBRJQINF-BDAKNGLRSA-N
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Description

1,2-Piperidinedicarboxylic acid, is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity patterns to the compound.

Preparation Methods

The synthesis of 1,2-Piperidinedicarboxylic acid, typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as sodium hydride.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or carboxylic acids.

Industrial production methods often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1,2-Piperidinedicarboxylic acid, undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidine derivatives .

Scientific Research Applications

1,2-Piperidinedicarboxylic acid, has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of drugs for treating neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1,2-Piperidinedicarboxylic acid, can be compared with other similar compounds, such as:

Biological Activity

1,2-Piperidinedicarboxylic acid, also known as pipecolic acid, is a cyclic amino acid with significant biological activity. Its structure features a piperidine ring with two carboxylic acid functional groups, which contribute to its reactivity and interactions with biological systems. This article explores the various biological activities associated with this compound, including its role in drug synthesis, antimicrobial properties, and potential therapeutic applications.

1,2-Piperidinedicarboxylic acid has the following chemical formula:

  • Molecular Formula : C6_6H9_9N O4_4
  • Molecular Weight : 157.14 g/mol

The compound exists in different stereoisomeric forms, influencing its biological activity and interactions.

1. Drug Synthesis and Pharmacological Applications

1,2-Piperidinedicarboxylic acid is primarily recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. It is involved in the production of:

  • Antipsychotic Drugs : It serves as a precursor in synthesizing compounds like risperidone .
  • Local Anesthetics : The compound is utilized in the manufacture of anesthetics such as ropivacaine .

The structural rigidity provided by the piperidine ring enhances the pharmacokinetic profiles of these drugs.

2. Antimicrobial Activity

Research indicates that derivatives of piperidine carboxylic acids exhibit notable antimicrobial properties. For instance, organotin(IV) carboxylates derived from 4-piperidinecarboxylic acid demonstrated significant antimicrobial activity against various bacterial and fungal strains . The minimal inhibitory concentrations (MICs) were evaluated, revealing effective inhibition at low concentrations.

Compound TypeBacteria/Fungi Strains TestedMIC (µg/mL)
Organotin(IV) CarboxylatesE. coli, S. aureus< 10
C. albicans< 15

This suggests that modifications of piperidine derivatives could lead to new antimicrobial agents.

3. Cytotoxic Activity

Studies have shown that piperidine derivatives can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds derived from piperidinedicarboxylic acid were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using MTT assays. The results indicated that:

  • HepG2 Cell Line : IC50_{50} = 42 µg/mL
  • MCF-7 Cell Line : IC50_{50} = 100 µg/mL
  • Normal Cell Lines (NIH 3T3) : IC50_{50} > 500 µg/mL

This data highlights the potential of piperidine derivatives as anticancer agents due to their selective toxicity toward malignant cells .

The cytotoxic effects of piperidinedicarboxylic acid derivatives may involve several mechanisms:

  • Induction of Apoptosis : Morphological changes observed in treated cancer cells suggest that these compounds can trigger apoptotic pathways.
  • Cell Cycle Interference : Compounds may disrupt normal cell cycle progression, leading to increased cell death in cancerous cells.
  • Inflammation Modulation : Some studies suggest that these compounds can influence inflammatory pathways, contributing to their therapeutic effects .

Case Studies

A notable case study involved synthesizing a series of piperidine derivatives and evaluating their biological activities. The study found that specific substitutions on the piperidine ring significantly affected both antimicrobial and cytotoxic properties. For instance:

  • Derivatives with halogen substitutions exhibited enhanced activity against resistant bacterial strains.
  • Compounds with aliphatic side chains showed improved selectivity towards cancer cells compared to normal cells.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKQPFVBRJQINF-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717896
Record name 1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227758-96-5
Record name 1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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